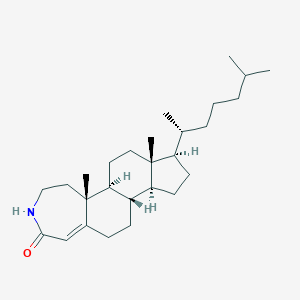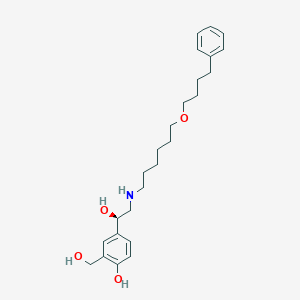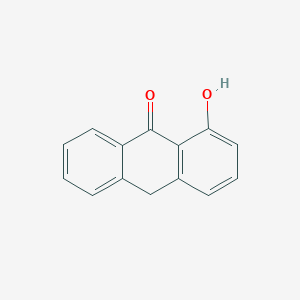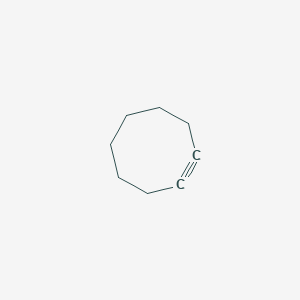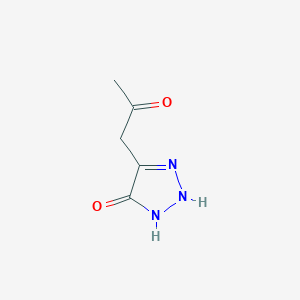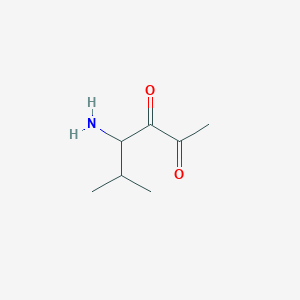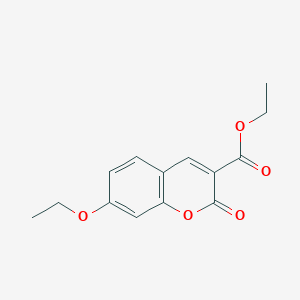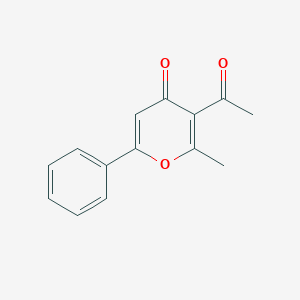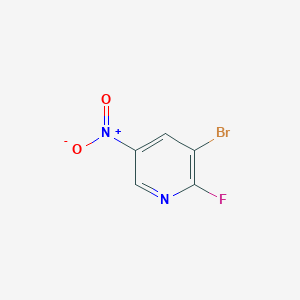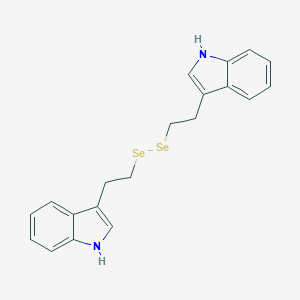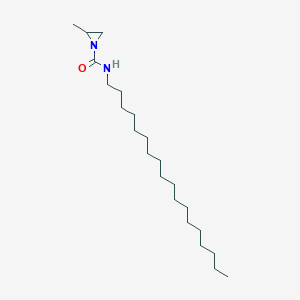
2-Methyl-N-octadecylaziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-octadecylaziridine-1-carboxamide, also known as MOCA, is a synthetic compound that is widely used in scientific research. It is a member of the aziridine family of compounds, which are characterized by their highly reactive three-membered ring structure. MOCA is primarily used as a crosslinking agent in polymer chemistry and is also used in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-octadecylaziridine-1-carboxamide is based on its ability to crosslink polymer chains. This process involves the formation of covalent bonds between adjacent polymer chains, which increases the strength and durability of the resulting material. 2-Methyl-N-octadecylaziridine-1-carboxamide is particularly effective in crosslinking polyurethane foams, which are used in applications where strength and durability are critical.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-N-octadecylaziridine-1-carboxamide is not known to have any significant biochemical or physiological effects in humans or animals. However, it is considered to be toxic and is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-N-octadecylaziridine-1-carboxamide has several advantages for use in laboratory experiments. It is a highly reactive compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other crosslinking agents. However, 2-Methyl-N-octadecylaziridine-1-carboxamide is also highly toxic and must be handled with care. It can also be difficult to work with due to its high reactivity, which can lead to unpredictable results in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-Methyl-N-octadecylaziridine-1-carboxamide. One area of interest is the development of new crosslinking agents that are less toxic and more environmentally friendly than 2-Methyl-N-octadecylaziridine-1-carboxamide. Another area of interest is the development of new polymers that can be crosslinked using 2-Methyl-N-octadecylaziridine-1-carboxamide or other similar compounds. Finally, there is also potential for research into the use of 2-Methyl-N-octadecylaziridine-1-carboxamide in other applications, such as drug delivery or tissue engineering.
Métodos De Síntesis
2-Methyl-N-octadecylaziridine-1-carboxamide is synthesized through the reaction of octadecylamine with glycidyl azide polymer. This reaction results in the formation of a polymer with aziridine groups, which can then be further reacted with methyl iodide to produce 2-Methyl-N-octadecylaziridine-1-carboxamide.
Aplicaciones Científicas De Investigación
2-Methyl-N-octadecylaziridine-1-carboxamide is widely used in scientific research as a crosslinking agent for polymers. It is particularly useful in the synthesis of polyurethane foams, which are used in a wide range of applications, including insulation, packaging, and cushioning. 2-Methyl-N-octadecylaziridine-1-carboxamide is also used in the synthesis of other polymers, including polyureas and epoxy resins.
Propiedades
Número CAS |
10212-58-5 |
|---|---|
Nombre del producto |
2-Methyl-N-octadecylaziridine-1-carboxamide |
Fórmula molecular |
C22H44N2O |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
2-methyl-N-octadecylaziridine-1-carboxamide |
InChI |
InChI=1S/C22H44N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-22(25)24-20-21(24)2/h21H,3-20H2,1-2H3,(H,23,25) |
Clave InChI |
ZWCLYJFNWMDODI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N1CC1C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)N1CC1C |
Otros números CAS |
10212-58-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



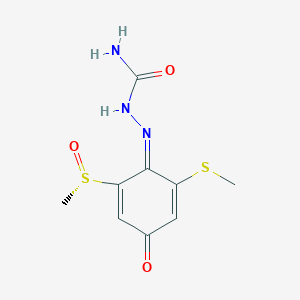
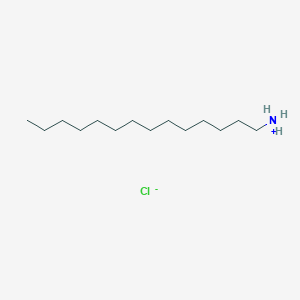
![3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B158133.png)
